N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide
Description
N-[1-(Benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide is a synthetic compound featuring a benzamide core linked to a benzenesulfonyl group and a piperazine ring substituted with a thiophene-2-carbonyl moiety. Its molecular structure combines sulfonamide, amide, and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors. The synthesis typically involves condensation reactions between N-chloroacetyl aryl amines and substituted piperazine derivatives under reflux conditions with anhydrous K₂CO₃, followed by purification via recrystallization or flash chromatography .
Its design aligns with trends in medicinal chemistry to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) through strategic substitution of aromatic and heterocyclic groups.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c28-21(18-8-3-1-4-9-18)25-22(34(31,32)19-10-5-2-6-11-19)24(30)27-15-13-26(14-16-27)23(29)20-12-7-17-33-20/h1-12,17,22H,13-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXPMDMMBFUPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
The structure features a benzenesulfonyl group, a thiophene moiety, and a piperazine ring, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is emerging evidence indicating its potential in inhibiting cancer cell proliferation.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various human cell lines.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives . While specific data on the target compound is limited, its structural similarities suggest potential efficacy against similar pathogens.
| Compound | Target Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| Derivative 1 | M. tuberculosis | 1.35 | |
| Derivative 2 | M. tuberculosis | 2.18 |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been widely studied due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally related to N-[1-(benzenesulfonyl)-...] have shown promising results in inhibiting cancer cell lines with IC50 values indicating effective cytotoxicity .
Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of a similar compound on HEK-293 cells, revealing that the most active compounds were non-toxic at concentrations up to 40 μM . This suggests that N-[1-(benzenesulfonyl)-...] may also exhibit favorable safety profiles.
The mechanism of action for compounds like N-[1-(benzenesulfonyl)-...] often involves:
- Inhibition of Enzymatic Activity : Many sulfonamides function by inhibiting key enzymes involved in bacterial growth.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
- Synthetic Efficiency : The target compound’s synthesis (via recrystallization) contrasts with analogues purified via flash chromatography (e.g., compounds 8 and 10 ), which achieved yields of 40–47% . Lower yields in thiophene-carbonyl derivatives (e.g., 8 ) compared to sulfonyl analogues (e.g., 7 , 76% yield) suggest steric or electronic challenges in coupling thiophene-carbonyl groups .
- Structural Impact on Properties: Electron-Withdrawing Groups: The trifluoromethyl group in 10 enhances metabolic stability but reduces yield (47%) due to steric hindrance during coupling . Sulfonyl vs. Aromatic Substitution: Chlorine (in 9) and methoxy (in 8) groups influence lipophilicity, with chloro derivatives likely favoring membrane permeability .
Spectroscopic and Analytical Data
- NMR Profiles :
- The target compound’s benzenesulfonyl group would show characteristic aromatic proton signals at δ 7.5–8.0 ppm, while the thiophene-2-carbonyl moiety resonates near δ 7.2–7.4 ppm (similar to compound 8 ) .
- Piperazine protons typically appear as broad singlets (δ 2.5–3.5 ppm), as observed in compound 10 .
- Mass Spectrometry : UPLC-MS data for analogues confirm molecular ion peaks (e.g., 8 : [M+H]⁺ at m/z 532.6), aligning with calculated weights .
Pharmacological Considerations
For example:
- The thiophene-2-carbonyl group in 8 and the target compound may enhance binding to viral proteases via π-π stacking or hydrogen bonding.
- Sulfonyl groups (as in 7 , 9 ) could improve solubility but may reduce cell permeability compared to carbonyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
